molecular formula C12H20N6O5S B7359048 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine

1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine

Cat. No. B7359048
M. Wt: 360.39 g/mol
InChI Key: KJJYZXIWURKPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine, also known as NPSP-795, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine works by inhibiting the activity of specific enzymes that are involved in various cellular processes. Specifically, this compound targets the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. By inhibiting the activity of DPP-IV, this compound can regulate glucose metabolism and reduce inflammation, making it a potential treatment for diabetes and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In addition to its potential use in cancer and diabetes research, this compound has also been studied for its effects on the cardiovascular system. Studies have shown that this compound can reduce inflammation and improve endothelial function, making it a potential treatment for cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine is its specificity for DPP-IV. This makes it a useful tool for studying the role of DPP-IV in various cellular processes. However, one of the limitations of this compound is its potential off-target effects. Therefore, it is important to use appropriate controls and experimental conditions when studying the effects of this compound.

Future Directions

There are several potential future directions for the use of 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine in scientific research. One potential direction is the development of new cancer treatments that target specific enzymes involved in cancer cell proliferation. Another potential direction is the use of this compound in the treatment of diabetes and inflammatory diseases. Additionally, further studies are needed to fully understand the effects of this compound on the cardiovascular system and its potential use in the treatment of cardiovascular diseases.
Conclusion:
In conclusion, this compound is a novel small-molecule inhibitor that has shown promising results in scientific research. It has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. This compound has several potential future directions, including the development of new cancer treatments and the treatment of diabetes and inflammatory diseases. Further studies are needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine is synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl) piperidine with sodium hydride, followed by the reaction with sulfamide to form 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-sulfamoylpiperidine. The final step involves the reaction of the intermediate compound with ammonia to form this compound.

Scientific Research Applications

1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. This makes this compound a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O5S/c1-2-3-9-11(18(20)21)10(15-14-9)12(19)17-6-4-8(5-7-17)16-24(13,22)23/h8,16H,2-7H2,1H3,(H,14,15)(H2,13,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJYZXIWURKPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1)C(=O)N2CCC(CC2)NS(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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